molecular formula C22H13ClF3N3O2 B2752780 N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide CAS No. 338976-06-0

N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide

货号: B2752780
CAS 编号: 338976-06-0
分子量: 443.81
InChI 键: VAGHFSCPNUWTRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide is a complex organic compound characterized by the presence of a phthalazine core, substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group

作用机制

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The presence of the trifluoromethyl group in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to increase the metabolic stability of pharmaceuticals .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the trifluoromethyl group in the compound could potentially enhance its stability in various environments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with 3-(trifluoromethyl)aniline to form an intermediate, which is then cyclized to produce the phthalazine core. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and reproducibility of the synthesis process.

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dioxides, while reduction could produce various reduced derivatives.

科学研究应用

N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of advanced materials and agrochemicals due to its unique chemical properties.

相似化合物的比较

Similar Compounds

    Sorafenib: A kinase inhibitor with a similar trifluoromethyl group, used in cancer therapy.

    Alpelisib: A PI3K inhibitor with a trifluoromethyl group, used in treating certain cancers.

Uniqueness

N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide stands out due to its specific substitution pattern and the presence of both chlorophenyl and trifluoromethyl groups, which confer unique chemical and biological properties.

生物活性

N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide, with the CAS number 338976-06-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C22H13ClF3N3O2
  • Molecular Weight : 443.81 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 9.75 (predicted)

The compound is proposed to function primarily as a topoisomerase II inhibitor , which is a critical target in cancer therapy. Topoisomerases are enzymes that manage DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.

In Vitro Studies

  • Cytotoxicity Assays : Various studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • HCT-116 (colon cancer)
    For instance, one study highlighted that this compound induced apoptosis in HepG2 cells at concentrations as low as 2.5 μM, suggesting its potency as an anticancer agent .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in treated cancer cells, which is a common mechanism through which anticancer agents exert their effects .

Study 1: Topoisomerase II Inhibition

A recent study reported that derivatives of phthalazine compounds, including this compound, demonstrated dual inhibitory effects on topoisomerase II:

  • At concentrations of 5 and 10 μM, the compound was effective in inhibiting topoisomerase II catalytic activity.
  • The study indicated a need for further validation to fully understand the implications of these findings for clinical applications .

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of this compound on HepG2 cells:

  • The compound was found to activate caspase pathways leading to programmed cell death.
  • Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptosis following treatment with the compound .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundMCF-75.0Topoisomerase II inhibition
N-(4-chlorophenyl)-4-OXOHepG22.5Apoptosis induction
DoxorubicinHCT-1160.5Topoisomerase II inhibition

Conclusion and Future Directions

This compound shows promising biological activity as a potential anticancer agent through its mechanisms involving topoisomerase II inhibition and apoptosis induction. Further research is warranted to elucidate its full therapeutic potential and to explore its efficacy in vivo.

Future studies should focus on:

  • Detailed mechanistic studies to understand the pathways involved in its anticancer effects.
  • Clinical trials to assess safety and efficacy in human subjects.
  • Exploration of combination therapies with existing chemotherapeutic agents to enhance therapeutic outcomes.

属性

IUPAC Name

N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O2/c23-14-8-10-15(11-9-14)27-20(30)19-17-6-1-2-7-18(17)21(31)29(28-19)16-5-3-4-13(12-16)22(24,25)26/h1-12H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGHFSCPNUWTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。